molecular formula C24H26N6O2 B611774 1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide CAS No. 2220141-46-6

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide

Cat. No. B611774
M. Wt: 430.512
InChI Key: OYSPYZFYHUIBOS-UHFFFAOYSA-N
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Description

VU6007477 is a novel M1 PAM. VU6007477 resulted in good rat M1 PAM potency (EC50 = 230 nM, 93% ACh max), minimal M1 agonist activity (agonist EC50 > 10 μM), good CNS penetration (rat brain/plasma Kp = 0.28, Kp,uu = 0.32;  mouse Kp = 0.16, Kp,uu = 0.18), and no cholinergic adverse events (AEs, e.g., seizures).

Scientific Research Applications

Heterocyclic Compound Synthesis

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide is involved in the synthesis of novel heterocyclic compounds. These compounds have been prepared starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate, undergoing various reactions to yield derivatives like 1,2,4-oxadiazole, which are expected to exhibit improved hypertensive activity (Kumar & Mashelker, 2007).

ATM Kinase Inhibition

The compound is part of a series of 3-quinoline carboxamides discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, exhibit potent and highly selective ATM inhibitory activity with suitable ADME properties for oral administration. Their efficacy in combination with DSB-inducing agents has been observed in disease-relevant models (Degorce et al., 2016).

Antimicrobial Activity

Pyrimidine derivatives, including structures like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have been synthesized and exhibit antimicrobial properties. The Biginelli reaction was used for synthesis, and these compounds show potential in various medical and other applications (Rathod & Solanki, 2018).

Crystal Structure Studies

The compound is used in the synthesis and study of new pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, for crystal structure and computational studies. These studies include density-functional-theory (DFT) calculations and investigations into the thermodynamic properties of cyclization reactions (Shen et al., 2012).

Functionalization Reactions

The compound is involved in functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides. These reactions have been studied both experimentally and theoretically to understand their mechanisms (Yıldırım, Kandemirli & Demir, 2005).

Glycine Transporter Inhibition

It's also used in the identification of potent and orally available glycine transporter 1 inhibitors. These compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, show significant inhibitory activity and favorable pharmacokinetics, with potential applications in neurological conditions (Yamamoto et al., 2016).

properties

CAS RN

2220141-46-6

Product Name

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.512

IUPAC Name

1-methyl-4-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)-1Hpyrrolo[2,3-b]pyridine-6-carboxamide

InChI

InChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31)

InChI Key

OYSPYZFYHUIBOS-UHFFFAOYSA-N

SMILES

O=C(C1=CC(CC2=CC=C(C3=CN(C)N=C3)N=C2)=C4C(N(C)C=C4)=N1)NC5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU6007477;  VU-6007477;  VU 6007477

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide

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